molecular formula C28H38O6 B1198551 Acnistin A CAS No. 77011-62-2

Acnistin A

Cat. No.: B1198551
CAS No.: 77011-62-2
M. Wt: 470.6 g/mol
InChI Key: RNORCGKHUAMBKR-APLCASCJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acnistin A is a bioactive withanolide, a class of steroidal lactones predominantly found in plants of the Solanaceae family, such as Acnistus arborescens and Acnistus ramiflorum. Structurally, it features a 22,26-epoxyergostane skeleton with key functional groups, including an α,β-unsaturated ketone, an epoxy moiety between C-5 and C-6, and a hydroxyl group at C-17 (Figure 1) . Its absolute configuration was confirmed via X-ray crystallography and NMR analysis, distinguishing it from other withanolides through unique chemical shifts in $^{13}\text{C}$ NMR spectra .

This compound exhibits significant cytotoxicity against human cancer cell lines, particularly melanoma (A375), breast cancer (MCF7), and leukemia (K562), with IC$_{50}$ values ranging from 0.19 μM to 134.4 μM depending on the cell type and exposure duration .

Properties

CAS No.

77011-62-2

Molecular Formula

C28H38O6

Molecular Weight

470.6 g/mol

IUPAC Name

(2R,7S,9S,15S,16S)-15-hydroxy-15-[(1R,4R,5R,7S)-4-hydroxy-4,5-dimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-7-yl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one

InChI

InChI=1S/C28H38O6/c1-23-13-18(19(14-23)33-22(30)26(23,4)31)27(32)11-8-16-15-12-21-28(34-21)9-5-6-20(29)25(28,3)17(15)7-10-24(16,27)2/h5-6,15-19,21,31-32H,7-14H2,1-4H3/t15?,16?,17?,18-,19+,21-,23+,24-,25-,26-,27-,28+/m0/s1

InChI Key

RNORCGKHUAMBKR-APLCASCJSA-N

SMILES

CC12CCC3C(C1CCC2(C4CC5(CC4OC(=O)C5(C)O)C)O)CC6C7(C3(C(=O)C=CC7)C)O6

Isomeric SMILES

C[C@]12CCC3C(C1CC[C@@]2([C@H]4C[C@@]5(C[C@H]4OC(=O)[C@]5(C)O)C)O)C[C@H]6[C@]7([C@@]3(C(=O)C=CC7)C)O6

Canonical SMILES

CC12CCC3C(C1CCC2(C4CC5(CC4OC(=O)C5(C)O)C)O)CC6C7(C3(C(=O)C=CC7)C)O6

Synonyms

acnistin A

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Withanolides are structurally diverse, with variations in oxygenation patterns, side-chain modifications, and lactone ring configurations. Below is a comparative analysis of Acnistin A with key analogs:

Compound Source Key Structural Features Biological Activity
This compound Acnistus arborescens 22,26-epoxyergostane; C-5/C-6 epoxy; C-17 hydroxyl; α,β-unsaturated ketone Cytotoxic (IC${50}$: 0.19–134.4 μM); COMT inhibition (K$i$: <i>in silico</i> 6.2 nM)
Withaferin A Withania somnifera 24,25-dihydroergostane; C-5/C-6 epoxy; C-27 hydroxyl Cytotoxic (IC$_{50}$: 0.5–2.0 μM); anti-inflammatory
Physagulin C Physalis angulata 14α-hydroxyergostane; C-24/C-25 double bond Moderate cytotoxicity (IC$_{50}$: 10–50 μM)
Taccalonolide B Tacca chantrieri 16-membered macrolactone; C-15/C-20 epoxy Microtubule stabilization; potent antitumor activity (IC$_{50}$: 0.01–0.1 μM)
4-Deoxywithanolide D Datura metel 4-deoxy backbone; C-5/C-6 epoxy; C-17 hydroxyl Enhanced cytotoxicity (IC$_{50}$: 2–10 μM) compared to hydroxylated analogs

Key Observations :

  • The C-5/C-6 epoxy and C-17 hydroxyl in this compound are critical for its cytotoxicity, as removal of these groups (e.g., in acnistin derivatives) reduces activity .
  • 4-Deoxy analogs (e.g., 4-deoxywithanolide D) generally exhibit higher potency than their hydroxylated counterparts, suggesting that the 4β-hydroxyl group may sterically hinder target interactions .
  • Withaferin A and this compound share similar epoxy motifs but differ in side-chain hydroxylation, leading to divergent activity profiles (e.g., COMT inhibition vs. anti-inflammatory effects) .

Cytotoxic Activity

This compound demonstrates selective cytotoxicity, with the highest potency against A375 melanoma cells (IC${50}$: 0.19 μM after 72 hours) compared to MCF7 (IC${50}$: 10.2 μM) and K562 (IC${50}$: 134.4 μM) . Taccalonolides, despite their microtubule-targeting mechanism, require nanomolar concentrations for efficacy, highlighting their superior potency but narrower structural similarity to this compound .

Pharmacological Targets

While most withanolides act via apoptosis induction or microtubule disruption, this compound uniquely inhibits COMT, an enzyme linked to neurodegenerative diseases.

Q & A

Q. What are the standard protocols for synthesizing Acnistin A, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis protocols should include step-by-step reaction conditions (e.g., solvent systems, temperature, catalysts) and purification methods (e.g., column chromatography, recrystallization). To ensure reproducibility:
  • Document exact molar ratios, reaction times, and equipment specifications.

  • Validate purity using techniques like HPLC (>95% purity threshold recommended) .

  • Provide spectral data (NMR, IR, MS) in supplementary materials for cross-verification .

    Table 1: Common Characterization Techniques for this compound

    TechniquePurposeKey ParametersReference
    NMRStructural confirmation1H^1H, 13C^{13}C, 2D-COSY
    HPLCPurity assessmentColumn type, mobile phase, retention time
    Mass SpectrometryMolecular weight validationIonization method (ESI/TOF)

Q. How should researchers design experiments to isolate this compound from complex biological matrices?

  • Methodological Answer :
  • Use solvent partitioning (e.g., ethyl acetate for non-polar compounds) followed by bioassay-guided fractionation.
  • Optimize extraction pH and temperature to preserve compound stability.
  • Validate recovery rates via spiked samples and internal standards .

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved in structural elucidation studies?

  • Methodological Answer :
  • Cross-validate using multiple techniques (e.g., X-ray crystallography if crystals are obtainable).
  • Compare experimental data with computational simulations (DFT for NMR chemical shifts).
  • Replicate experiments under controlled conditions to rule out environmental variability .

Q. What strategies are effective for analyzing this compound’s mechanism of action in heterogeneous biological systems?

  • Methodological Answer :
  • Use multi-omics integration : Transcriptomics (RNA-seq) to identify gene targets, proteomics (LC-MS/MS) for protein interactions, and metabolomics (NMR) for pathway analysis.
  • Validate hypotheses with knockout models or siRNA silencing.
  • Address confounding variables via dose-response assays and time-series experiments .

Q. How should researchers address conflicting bioactivity results across different assay models?

  • Methodological Answer :
  • Perform meta-analysis of existing data to identify assay-specific biases (e.g., cell line variability, endotoxin contamination).
  • Standardize protocols (e.g., ATP-based viability assays vs. apoptosis markers).
  • Use statistical tools (ANOVA, Tukey’s HSD) to quantify inter-experimental variance .

Q. What experimental design principles minimize variability in this compound’s pharmacokinetic studies?

  • Methodological Answer :
  • Pharmacokinetic Parameters : Include t1/2, Cmax, and AUC in both in vitro (microsomal stability) and in vivo (rodent models) studies.
  • Control for genetic diversity (use inbred animal strains) and circadian rhythms (standardize dosing times).
  • Apply compartmental modeling (e.g., NONMEM) to account for non-linear kinetics .

Data Contradiction and Reproducibility

Q. How can researchers reconcile disparities in this compound’s reported IC50 values across studies?

  • Methodological Answer :
  • Standardization : Adhere to NIH guidelines for assay conditions (e.g., cell density, serum concentration).
  • Report normalization methods (e.g., vehicle controls, baseline correction).
  • Publish raw data and analysis scripts for independent verification .

Experimental Design Challenges

Q. What are the best practices for designing multi-variable studies on this compound’s synergistic effects?

  • Methodological Answer :
  • Use factorial designs (e.g., 2<sup>k</sup> designs) to test drug combinations.
  • Apply response surface methodology (RSM) to model interactions.
  • Validate synergism via Chou-Talalay or Bliss Independence models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acnistin A
Reactant of Route 2
Acnistin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.